molecular formula C11H13NO2S B1357046 4-Thiomorpholin-4-ylbenzoic acid

4-Thiomorpholin-4-ylbenzoic acid

Cat. No.: B1357046
M. Wt: 223.29 g/mol
InChI Key: KSVCMEXDUHLOAR-UHFFFAOYSA-N
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Description

4-Thiomorpholin-4-ylbenzoic acid (CAS: 414892-27-6), also known as 4-(4-thiomorpholinylmethyl)benzoic acid, is a benzoic acid derivative featuring a thiomorpholine ring connected via a methylene (-CH₂-) group to the para position of the benzene ring . Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from morpholine-based analogs, as the oxygen atom in morpholine is replaced by sulfur. The compound is synthesized through methods involving alkylation or nucleophilic substitution reactions, as inferred from related thiomorpholine derivatives in the literature .

Thiomorpholine derivatives are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation, due to the sulfur atom’s ability to form hydrogen bonds and participate in hydrophobic interactions .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-thiomorpholin-4-ylbenzoic acid

InChI

InChI=1S/C11H13NO2S/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)

InChI Key

KSVCMEXDUHLOAR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to 4-thiomorpholin-4-ylbenzoic acid based on substituent variations, physicochemical properties, and reported applications:

4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k)

  • Structure : Benzoic acid with a morpholin-4-yl-thioxoacetamido group at the para position.
  • Key Data : Melting point 237–238°C, yield 80%, characterized by IR and NMR spectroscopy .
  • Comparison: Unlike this compound, this compound replaces the thiomorpholine with a morpholine ring and introduces a thioxoacetamido linker.

4-[4-(Thiophen-2-yl)thiazol-2-ylamino]-2-hydroxybenzoic acid

  • Structure: Benzoic acid with a hydroxy group at position 2 and a thiophene-thiazole-amino substituent at position 3.
  • Key Data : Purity ≥99%, molecular weight 318.37, used as an intermediate in organic synthesis .
  • Comparison: The thiophene-thiazole system introduces π-conjugation and planar rigidity, contrasting with the flexible thiomorpholine group.

4-[(Thiophen-2-ylformamido)methyl]benzoic Acid

  • Structure : Benzoic acid with a thiophene-formamido-methyl group at position 4.
  • Key Data : Molecular weight 261.29, CAS 392716-12-0 .
  • Comparison: The thiophene-formamido moiety introduces aromaticity and hydrogen-bonding capacity, differing from the non-aromatic thiomorpholine. This may affect target selectivity in biological systems.

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic Acid

  • Structure : Benzoic acid with a 4-methoxyphenyl-thiazole substituent at position 4.
  • Key Data : Molecular weight 311.36, CAS 321430-14-2 .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Reported Applications
This compound C₁₂H₁₅NO₂S 253.32 Thiomorpholinylmethyl Not reported Medicinal chemistry intermediate
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid C₁₃H₁₄N₂O₃S 290.33 Morpholinyl-thioxoacetamido 237–238 Synthetic intermediate
4-[4-(Thiophen-2-yl)thiazol-2-ylamino]-2-hydroxybenzoic acid C₁₄H₁₀N₂O₃S₂ 318.37 Thiophene-thiazole-amino-hydroxy Not reported Organic synthesis intermediate
4-[(Thiophen-2-ylformamido)methyl]benzoic Acid C₁₃H₁₁NO₃S 261.29 Thiophene-formamido-methyl Not reported Biopharmaceutical research
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic Acid C₁₇H₁₃NO₃S 311.36 Methoxyphenyl-thiazole Not reported Drug discovery scaffold

Key Structural and Functional Differences

Electronic Effects :

  • Thiomorpholine’s sulfur atom provides stronger electron-donating effects than morpholine’s oxygen, altering redox behavior and binding affinity .
  • Thiazole and thiophene substituents introduce aromatic π-systems, enabling charge-transfer interactions absent in thiomorpholine derivatives .

Solubility and Lipophilicity :

  • Hydroxy groups (e.g., in ’s compound) increase water solubility, whereas methoxyphenyl groups enhance lipophilicity .
  • Thiomorpholine’s moderate polarity balances solubility and membrane permeability, making it versatile for drug design .

The thioxo group in 2k may act as a Michael acceptor, enabling covalent binding to biological targets .

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